While specific structural data for 1-[(2-Chloro-6-fluorophenyl)methyl]benzimidazole is not provided in the abstracts, its presence within larger hybrid molecules allows for some inferences. The molecule likely contains a benzimidazole ring system directly linked to a 2-chloro-6-fluorophenylmethyl substituent. This specific substitution pattern is highlighted for its potential contribution to biological activity. []
Mechanism of Action (Antimicrobial Activity)
Studies indicate that benzimidazole–quinolone hybrids containing the 1-[(2-Chloro-6-fluorophenyl)methyl]benzimidazole moiety exhibit potent antimicrobial activity, particularly against drug-resistant Pseudomonas aeruginosa. [] Research suggests that this activity stems from the molecule's ability to:
Inhibit bacterial DNA replication: The compound effectively binds with topoisomerase IV–DNA complexes. This interaction disrupts the normal functioning of topoisomerase, an enzyme crucial for DNA replication in bacteria. []
Directly cleave bacterial DNA: While the exact mechanism remains unclear, experimental evidence suggests that the compound can directly cleave DNA from drug-resistant P. aeruginosa. This action further inhibits DNA replication, leading to bacterial death. []
Disrupt bacterial cell membranes: The compound exhibits membrane disruption abilities, suggesting an additional mechanism contributing to its antimicrobial activity. []
Compound Description: This compound is a benzimidazole-quinolone hybrid designed as a potential antimicrobial agent. It exhibits potent activity against resistant Pseudomonas aeruginosa and Candida tropicalis, showing rapid killing ability and low toxicity toward Hep-2 cells. [] Compound 5b also demonstrates a lower tendency to induce bacterial resistance in P. aeruginosa compared to norfloxacin. [] Mechanistic studies suggest that it effectively cleaves DNA from drug-resistant P. aeruginosa, potentially inhibiting DNA replication. [] Additionally, it displays membrane disruption capabilities. []
Compound Description: This compound is a designed prodrug with anti-inflammatory and analgesic properties, comparable to the COX-2 inhibitor lumiracoxib. [] Importantly, it exhibits reduced gastro-ulceration effects. [] Compound 1 also effectively inhibits cell migration in a thioglycollate-induced peritonitis model. [] Stability studies confirm its stability against hydrolysis at pH 1.2 and 7.4, indicating its potential as a treatment option for chronic inflammatory diseases. []
Relevance: This compound and 1-[(2-chloro-6-fluorophenyl)methyl]benzimidazole both contain a 2-chloro-6-fluorophenyl group directly attached to a nitrogen-containing heterocycle. While the core heterocyclic systems differ (indolin-2-one vs. benzimidazole), this shared structural motif suggests potential similarities in their binding interactions and pharmacological activities. []
Compound Description: This compound, Arprinocid, is recognized as a promising coccidiostat candidate. []
Relevance: Arprinocid shares a core structural motif with 1-[(2-chloro-6-fluorophenyl)methyl]benzimidazole. Both compounds feature a 2-chloro-6-fluorophenyl group linked to a nitrogen-containing heterocycle through a methylene bridge. While the heterocyclic systems differ (purine vs. benzimidazole), this shared structural feature suggests potential similarities in their binding interactions and biological activities. []
Compound Description: This compound is an aromatic N-donor ligand used in the construction of metal-organic supramolecular architectures. [, , , , , ] It readily forms coordination complexes with various metals, including lead(II), zinc(II), and cadmium(II), demonstrating its versatility in creating diverse supramolecular structures. [, , , , , ]
Relevance: This compound shares a structural resemblance to 1-[(2-chloro-6-fluorophenyl)methyl]benzimidazole as both contain a 2-chloro-6-fluorophenyl group directly attached to a nitrogen-containing heterocycle. Although the specific heterocyclic systems are distinct, the presence of this common structural element suggests the potential for similar binding interactions and biological properties. Notably, the imidazo[4,5-f][1,10]phenanthroline moiety in compound L can be considered a fused and expanded analog of the benzimidazole core found in 1-[(2-chloro-6-fluorophenyl)methyl]benzimidazole, further highlighting their structural relationship. [, , , , , ]
Compound Description: This compound, GDC-0994 (22), is a potent and orally bioavailable small molecule inhibitor of extracellular signal-regulated kinase 1/2 (ERK1/2) kinase activity. [] It shows promise as a therapeutic agent for cancers driven by the RAS/RAF/MEK/ERK signaling pathway. []
Relevance: While structurally distinct from 1-[(2-chloro-6-fluorophenyl)methyl]benzimidazole, both compounds are classified as kinase inhibitors. GDC-0994 targets ERK1/2, a downstream component of the RAS/RAF/MEK/ERK pathway, highlighting a shared interest in modulating kinase signaling pathways for therapeutic benefit. []
Compound Description: This compound represents a synthetic target in a study focusing on developing an efficient and cost-effective synthesis route. [] Its specific biological activity is not discussed in the paper. []
Relevance: This compound shares a structural motif with 1-[(2-chloro-6-fluorophenyl)methyl]benzimidazole, with both containing a 2-chloro-6-fluorophenyl group attached to an amino group. Although the core structures differ, the presence of this shared motif suggests potential similarities in their chemical reactivity and potential pharmacological properties. []
Compound Description: BMS-354825 (13) is a dual Src/Abl kinase inhibitor with potent antitumor activity. [] It exhibits oral activity in a K562 xenograft model of chronic myelogenous leukemia (CML), inducing complete tumor regressions with low toxicity. []
Relevance: While structurally distinct from 1-[(2-chloro-6-fluorophenyl)methyl]benzimidazole, both compounds are classified as kinase inhibitors. BMS-354825 targets Src and Abl kinases, highlighting a shared interest in targeting kinases for therapeutic benefit. []
Compound Description: Dasatinib (BMS-354825, 2) emerged as a potent pan-Src kinase inhibitor from a study exploring 2-aminothiazole as a novel kinase inhibitor template. [] It shows nanomolar to subnanomolar potencies against Src kinases in biochemical and cellular assays. [] Dasatinib effectively inhibits proinflammatory cytokine IL-2 ex vivo in mice and reduces TNF levels in acute and chronic murine models of inflammation. [] It is currently undergoing clinical trials for treating chronic myelogenous leukemia. []
Relevance: Although structurally different from 1-[(2-chloro-6-fluorophenyl)methyl]benzimidazole, both compounds are classified as kinase inhibitors. Dasatinib targets Src family kinases, showcasing the shared interest in modulating kinase activity for therapeutic purposes. []
Compound Description: This compound is an unsymmetrical photochromic diarylethene. It exhibits good photochromic behavior, switching between different colored states upon exposure to light, both in solution and in poly-methylmethacrylate (PMMA) amorphous films. []
Relevance: This compound shares a structural element with 1-[(2-chloro-6-fluorophenyl)methyl]benzimidazole: both possess a 2-fluoro-substituted phenyl ring directly attached to a heterocyclic system. Although the core heterocyclic systems differ significantly, this shared structural feature may influence their electronic properties and potential biological activities. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.